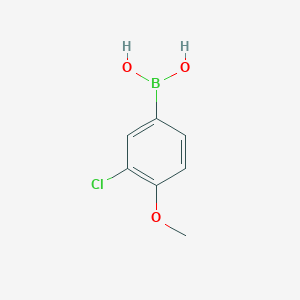

3-Chloro-4-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTJHOWRPUPHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390609 | |

| Record name | 3-Chloro-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175883-60-0 | |

| Record name | 3-Chloro-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-methoxyphenylboronic acid CAS number 175883-60-0

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenylboronic acid (CAS: 175883-60-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its role in modern synthetic chemistry.

Introduction: A Versatile Building Block

This compound is an organoboron compound that has become an indispensable tool in organic synthesis.[1] Its value lies in its ability to act as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[2] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures found in many pharmaceutical agents.[2][3] The specific substitution pattern of this boronic acid—a chloro group at the 3-position and a methoxy group at the 4-position—provides unique electronic properties that influence its reactivity and make it a valuable synthon for targeted drug design.[4] This guide will detail its properties, core applications, practical methodologies, and safety considerations.

Physicochemical & Spectroscopic Profile

The reliable application of any reagent begins with a thorough understanding of its physical and chemical properties. This compound typically presents as a white to off-white crystalline powder.[4] It is crucial to note that, like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form (a boroxine), especially upon storage. This does not typically impede its reactivity in cross-coupling reactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 175883-60-0 | [1][4][5][6][7] |

| Molecular Formula | C₇H₈BClO₃ | [1][4][5] |

| Molecular Weight | 186.40 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 238-242 °C (lit.) | [5][6] |

| Solubility | Soluble in methanol and other polar organic solvents. | [5] |

| Storage | Store at room temperature under an inert atmosphere. | [4][5] |

For lot-specific quality control, researchers should always validate the purity and identity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The primary utility of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between an organoborane and an organohalide, a process fundamental to the synthesis of biaryls, styrenes, and polyenes.[8][9] The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 3-chloro-4-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this transfer.[9]

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic Applications & Field-Proven Insights

The unique electronic nature of the 3-chloro-4-methoxyphenyl moiety makes this reagent highly valuable. The electron-donating methoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, allowing for fine-tuning of molecular properties in the final product. This has led to its use in diverse synthetic campaigns.

Beyond standard Suzuki couplings, this compound is a reactant for:

-

Preparation of Antitumor Agents: It serves as a key intermediate in the synthesis of microtubule inhibitors, a class of compounds with potential anticancer applications.[6]

-

Agrochemical Synthesis: The compound is used in the creation of novel herbicidal molecules.[10][11]

-

Alternative Metal-Catalyzed Reactions: Its utility extends to iron-catalyzed oxidative couplings, rhodium-catalyzed arylations, and copper-catalyzed oxidative N-arylations, showcasing its versatility across different catalytic systems.[6]

The causality for its selection in these fields is clear: it provides a stable, reliable method for introducing a specific, functionalized phenyl ring, which is a common motif in biologically active molecules.

A Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., Toluene/Water or Dioxane/Water)

-

Inert Gas (Nitrogen or Argon)

Methodology:

-

Reactor Setup & Inerting:

-

Action: Combine the aryl bromide, this compound, and base in a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Causality: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide. The solid reagents are added first for ease of handling.

-

Action: Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (N₂ or Ar).

-

Causality: This is a critical step. The active Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. Removing oxygen is paramount for reaction success.

-

-

Solvent & Catalyst Addition:

-

Action: Add the degassed solvent system via syringe. Stir the mixture for 5-10 minutes.

-

Causality: Using pre-degassed solvents prevents the introduction of oxygen. The biphasic solvent system (e.g., toluene/water) is common; the organic phase solubilizes the catalyst and organic reagents, while the aqueous phase dissolves the inorganic base.

-

Action: Add the palladium catalyst to the stirring mixture.

-

Causality: The catalyst is added last, just before heating, to minimize any potential degradation before the reaction commences.

-

-

Reaction Execution:

-

Action: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain with vigorous stirring.

-

Causality: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting aryl bromide is consumed.

-

Causality: Proper monitoring prevents unnecessary heating, which could lead to side reactions or product degradation.

-

-

Workup & Purification:

-

Action: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Causality: This quenches the reaction and prepares it for extraction.

-

Action: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

-

Action: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Causality: Complete removal of water is necessary before solvent evaporation.

-

Action: Purify the crude residue by column chromatography or recrystallization.

-

Causality: This step removes residual catalyst, unreacted boronic acid, and any byproducts to yield the pure biaryl product.

-

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Safety & Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. Reviewing the Safety Data Sheet (SDS) is mandatory before use.

-

Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][13] When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.[6]

-

Handling: Avoid breathing dust.[12] Ensure adequate ventilation. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][15] Storing under an inert atmosphere can prolong shelf life by minimizing oxidation and boroxine formation.

Conclusion

This compound (CAS: 175883-60-0) is more than just a catalog chemical; it is a strategic tool for molecular construction. Its stability, predictable reactivity in the robust Suzuki-Miyaura coupling, and the unique electronic features imparted by its substituents make it a valuable asset for medicinal chemists and material scientists.[4] By understanding the mechanics of its application and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials.[4]

References

- 1. CAS 175883-60-0: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.pt [fishersci.pt]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

3-Chloro-4-methoxyphenylboronic acid molecular weight and formula

An In-depth Technical Guide to 3-Chloro-4-methoxyphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a specialized arylboronic acid that has become an invaluable building block in modern organic synthesis and medicinal chemistry.[1] Characterized by a phenyl ring substituted with chloro, methoxy, and boronic acid functional groups, this compound offers a unique combination of reactivity and stability. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds.[1][2] The presence of the electron-withdrawing chlorine and electron-donating methoxy groups on the aromatic ring provides chemists with a tool to fine-tune the electronic properties and steric profile of target molecules, making it a strategic choice in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into its properties, synthesis, and critical applications.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically a white to off-white crystalline solid that is stable under standard laboratory conditions, although like many boronic acids, it can exist in equilibrium with its cyclic anhydride trimer, the corresponding boroxine.[1][2][4] This is a critical consideration for quantitative applications, as the presence of the anhydride can affect stoichiometry.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BClO₃ | [1][5][6] |

| Linear Formula | ClC₆H₃(OCH₃)B(OH)₂ | [2] |

| Molecular Weight | 186.40 g/mol | [1][2][6] |

| CAS Number | 175883-60-0 | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 238-242 °C (lit.) | [1][2][6][7] |

| Solubility | Soluble in methanol | [6] |

| pKa | 7.93 ± 0.10 (Predicted) | [6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; H1 [label="H", pos="-1.3,-1.1!"]; O2 [label="O", pos="0.87,-0.5!"]; H2 [label="H", pos="1.3,-1.1!"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,2.2!"]; C3 [label="C", pos="-1.2,3.5!"]; C4 [label="C", pos="0,4.2!"]; C5 [label="C", pos="1.2,3.5!"]; C6 [label="C", pos="1.2,2.2!"]; Cl [label="Cl", pos="-2.4,1.5!"]; O3 [label="O", pos="0,5.5!"]; C7 [label="CH₃", pos="1.2,6.2!"];

// Define edges for bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- C2 [style=bold]; C2 -- C3; C3 -- C4 [style=bold]; C4 -- C5; C5 -- C6 [style=bold]; C6 -- C1; C2 -- Cl; C4 -- O3; O3 -- C7;

// Invisible nodes for double bond placement node [shape=point, width=0]; p1 [pos="-0.6,1.85!"]; p2 [pos="-0.6,3.85!"]; p3 [pos="0.6,2.85!"]; C1 -- p1 [style=invis]; C2 -- p1 [style=invis]; C3 -- p2 [style=invis]; C4 -- p2 [style=invis]; C5 -- p3 [style=invis]; C6 -- p3 [style=invis]; }

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

Theoretical Basis: The standard synthesis of arylboronic acids often involves an organometallic pathway. A common and effective method is the reaction of an aryl halide or a lithiated arene with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible route starts from a suitably substituted benzene derivative which is lithiated and then quenched with a borate ester.[8][9]

Experimental Protocol: Synthesis via Lithiation-Boration

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 2-chloro-4-bromoanisole, and an anhydrous ether solvent such as THF under a nitrogen atmosphere.

-

Litiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

-

Boration: Triisopropyl borate is then added dropwise at -78 °C. This electrophilic quench forms the boronate ester intermediate. The choice of a bulky borate ester can sometimes improve yields by minimizing side reactions.

-

Hydrolysis: After stirring for several hours, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 2M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is often contaminated with its anhydride (boroxine). For applications requiring high purity, recrystallization from a suitable solvent system (e.g., water or an acetone/hexane mixture) is crucial.[4] This process breaks down the boroxine and yields the pure monomeric boronic acid. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[1][10] This Nobel Prize-winning methodology is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and commercial availability of reagents.

Mechanistic Insight: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 3-chloro-4-methoxyphenyl moiety) to the palladium center.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Biaryl Compound

-

Vessel Preparation: To a dry Schlenk flask, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a base such as potassium carbonate (3.0 equivalents).[4]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The solid components are briefly mixed.

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added via cannula. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: The flask is sealed and heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Product Isolation: After cooling, the reaction mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Self-Validation: The resulting crude product is purified by flash column chromatography on silica gel. The structure and purity of the final biaryl product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome.

Broader Applications in Research and Development

Beyond its prevalence in Suzuki coupling, this reagent is a reactant for a variety of other transformative reactions.[2]

-

Drug Discovery: It serves as a key intermediate in synthesizing compounds with potential therapeutic value, including anti-cancer agents and microtubule inhibitors.[1][2] The boronic acid functional group itself can be a pharmacophore, capable of forming reversible covalent bonds with enzyme active sites, a strategy famously employed by the proteasome inhibitor drug Bortezomib.[11]

-

Agrochemicals: It is used to produce complex herbicides and pesticides, where the specific substitution pattern is crucial for biological activity.[1][8]

-

Material Science: The compound is employed in the synthesis of advanced polymers and organic materials where the precise arrangement of aromatic units influences the final properties, such as conductivity or photoluminescence.[1]

-

Other Catalytic Reactions: It is also utilized in copper-catalyzed N-arylation, rhodium-catalyzed arylations, and Heck-type reactions, demonstrating its versatility across different catalytic systems.[2][10]

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound requires careful handling.

-

Hazard Profile: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat, is mandatory.[2][5] When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.[2]

-

Handling Procedures: Avoid generating dust.[13] Use in a well-ventilated area, preferably within a chemical fume hood. After handling, wash hands thoroughly.[5][13]

-

Storage: To ensure long-term stability and prevent degradation or boroxine formation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][13] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and air.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly versatile and enabling tool for modern chemical synthesis. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the modulating effects of its chloro and methoxy substituents, provides chemists with a reliable method for constructing complex molecular architectures. From pioneering new cancer therapies to developing next-generation materials, the applications of this powerful building block continue to expand, cementing its role as a staple reagent in research and development laboratories worldwide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 10. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Chloro-4-methoxyphenylboronic acid safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-methoxyphenylboronic acid

Authored by: A Senior Application Scientist

Introduction: Understanding the Reagent

This compound (CAS No. 175883-60-0) is a versatile boronic acid derivative widely utilized in synthetic organic chemistry.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are fundamental to ensuring the integrity of the research and the safety of laboratory personnel.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. It is designed for the discerning researcher who seeks not only to follow procedures but to comprehend the causality behind them.

Hazard Profile and Risk Assessment

This compound is typically a white to off-white solid or powder.[3] While not classified as acutely toxic in most contexts, its primary hazards are significant and demand respect. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following primary hazard statements:

Some aggregated sources also include H302: Harmful if swallowed , indicating a potential for systemic toxicity upon ingestion.[6]

The Scientific Rationale:

The irritant nature of this compound is characteristic of many fine chemical powders and boronic acid derivatives. The dust can physically abrade and chemically interact with moist tissues like the skin, eyes, and respiratory tract. Boronic acids can also potentially interfere with biological processes, and while this specific compound's toxicology is not extensively detailed, the precautionary principle dictates treating it as a significant irritant. The risk is highest when handling the powdered form due to the potential for aerosolization and inhalation.

Summary of GHS Hazard Information

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[5] |

| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | Warning | H335: May cause respiratory irritation[4] |

| Acute Toxicity (Oral) | Category 4 (Potential) | Warning | H302: Harmful if swallowed[6] |

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered defense system that prioritizes eliminating exposure. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: All manipulations of solid this compound that could generate dust—including weighing, transferring, and adding to reaction vessels—must be performed within a certified chemical fume hood.[3][7] The fume hood provides critical containment, preventing the inhalation of airborne particles and protecting the broader laboratory environment. An eyewash station and safety shower must be immediately accessible in the work area.[8]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] Due to the severe eye irritation risk, standard safety glasses with side shields may not provide sufficient protection from airborne dust.[7] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times.[8][9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.[7]

-

Protective Clothing: A flame-resistant lab coat, fully fastened, is required to protect against skin contact.[8] Closed-toe shoes are a standard requirement in any laboratory setting.[8]

-

Respiratory Protection: In most cases, handling this compound within a fume hood negates the need for a respirator. However, if engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[9]

Caption: PPE selection workflow for handling the compound.

Standard Operating Procedures: Handling and Storage

Adherence to methodical protocols minimizes risk during routine laboratory operations.

Safe Handling Protocol:

-

Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are ready.

-

Aliquotting: Avoid creating dust clouds. Use a spatula to carefully transfer the solid. Do not pour the powder. If possible, use a micro-spatula or similar tool for small quantities.

-

Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[10] Decontaminate the work surface and any equipment used.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[8]

Storage Conditions: Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11]

-

The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure First Aid:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][8]

-

Skin Contact: Remove all contaminated clothing at once.[4] Wash the affected area thoroughly with soap and plenty of water.[4][5] If irritation develops or persists, seek medical advice.[5]

-

Inhalation: Move the individual to fresh air immediately.[4][12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1]

Caption: Decision tree for first aid response to exposure.

Accidental Release Measures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent the spill from spreading or entering drains.[1][11]

-

Clean-up: For a small, dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[11][13] Do not use dry sweeping methods that create dust. Use a vacuum equipped with a HEPA filter if available.[11] Wash the spill area thoroughly afterward.[11]

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.[11]

Physical & Chemical Properties for the Researcher

This data is vital for planning experiments and understanding the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈BClO₃ | [2][6] |

| Molecular Weight | 186.40 g/mol | [2] |

| Appearance | Powder or solid | [3] |

| Melting Point | 238-242 °C (lit.) | [2][3][6] |

| Boiling Point | 344.8 ± 52.0 °C (Predicted) | [3][6] |

| Flash Point | 162.3 ± 30.7 °C | [3][6] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |

Disposal Considerations

Unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[10][12] All waste must be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1][9]

Conclusion

This compound is a valuable reagent in modern chemistry. Its potential hazards, primarily as a skin, eye, and respiratory irritant, are significant but manageable. By integrating a deep understanding of its properties with rigorous adherence to engineering controls, correct PPE usage, and established handling protocols, researchers can confidently and safely leverage this compound to advance their scientific objectives. Safety is not a barrier to research; it is an integral component of scientific excellence.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

Synthesis of 3-Chloro-4-methoxyphenylboronic acid

An In-depth Technical Guide to the

Abstract

3-Chloro-4-methoxyphenylboronic acid is a pivotal building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis, from laboratory-scale preparation to process optimization considerations.

Introduction: The Strategic Importance of a Versatile Building Block

Arylboronic acids are a cornerstone of contemporary synthetic chemistry, largely due to their remarkable utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[3][4][5][6] this compound (CAS: 175883-60-0) has emerged as a particularly important reagent. The presence of the chloro, methoxy, and boronic acid functionalities on the phenyl ring provides a versatile platform for multi-step synthetic campaigns. These groups offer distinct electronic properties and reactive handles, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.

Its applications are extensive, serving as a key intermediate in the synthesis of microtubule inhibitors with potential antitumor activity, advanced OLED materials, and various other biologically active compounds.[1][2][7] This guide dissects the most robust and widely employed methodologies for its synthesis, providing the technical detail necessary for successful and reproducible execution.

Overview of Primary Synthetic Strategies

The preparation of this compound is predominantly achieved through two distinct and powerful strategies: the classic Grignard reagent pathway and the more modern palladium-catalyzed Miyaura borylation.

-

Grignard Reagent Pathway: This traditional organometallic approach involves the formation of an aryl Grignard reagent from a suitable aryl halide, which then acts as a potent nucleophile to attack an electrophilic boron source, typically a trialkyl borate.[8][9][10] It is a cost-effective and well-established method, particularly for larger-scale synthesis.

-

Miyaura Borylation: This method utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10][11] Its primary advantages lie in its exceptional functional group tolerance and generally milder reaction conditions, making it ideal for complex or sensitive substrates.

The choice between these routes depends on factors such as the availability and cost of starting materials, desired scale, and the presence of other functional groups on the starting aryl halide.

In-Depth Analysis of Synthetic Protocols

Route 1: Synthesis via Grignard Reagent

Causality and Mechanistic Rationale: This pathway hinges on the nucleophilic addition of a highly polarized carbon-magnesium bond (from the Grignard reagent) to the electron-deficient boron atom of a trialkyl borate. The reaction is typically conducted at cryogenic temperatures (e.g., -78 °C) to prevent over-addition of the Grignard reagent, which would lead to the formation of undesired borinic acid and borane byproducts.[12] The initial product is a borate ester, which is readily hydrolyzed under acidic conditions to yield the final boronic acid. The use of anhydrous ethereal solvents like tetrahydrofuran (THF) is critical, as Grignard reagents are highly reactive towards protic sources like water.[8]

Experimental Workflow: Grignard Pathway

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol:

-

Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium surface. Add a solution of 5-bromo-2-chloroanisole (1.0 eq) in anhydrous THF dropwise via an addition funnel to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation Reaction: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.[9] Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent via cannula to the borate solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

-

Hydrolysis and Workup: Allow the reaction mixture to warm slowly to 0 °C. Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.[9]

-

Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) to yield this compound as a white solid.

Data Summary: Grignard Route

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 5-Bromo-2-chloroanisole | 1.0 | Aryl Halide Precursor | Must be anhydrous. |

| Magnesium Turnings | 1.2 | Grignard Formation | Activation with iodine is crucial. |

| Triisopropyl Borate | 1.5 | Electrophilic Boron Source | Excess minimizes over-addition.[9][12] |

| Anhydrous THF | - | Solvent | Must be rigorously dried. |

| 2 M HCl (aq) | Excess | Hydrolysis Agent | Quenches reaction and liberates boronic acid. |

Route 2: Synthesis via Miyaura Borylation

Causality and Mechanistic Rationale: The Miyaura borylation is a powerful cross-coupling reaction that operates via a palladium catalytic cycle.[13] The cycle begins with the oxidative addition of the Pd(0) catalyst into the aryl-halide bond, forming a Pd(II) intermediate. This is followed by transmetalation , where the boronate group from the diboron reagent displaces the halide on the palladium complex, a step facilitated by a base (e.g., potassium acetate). The cycle concludes with reductive elimination , which forms the C-B bond of the product and regenerates the active Pd(0) catalyst.[14][15][16] This method's high functional group tolerance stems from its use of relatively mild, non-nucleophilic bases and its avoidance of strongly organometallic intermediates.

Catalytic Cycle: Miyaura Borylation

Caption: The catalytic cycle of Miyaura Borylation.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-chloroanisole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can be purified by flash column chromatography on silica gel.[17]

-

Hydrolysis (Optional): While the pinacol ester can often be used directly in subsequent Suzuki couplings, the free boronic acid can be obtained by hydrolysis. Dissolve the purified ester in a THF/water mixture, add an oxidizing agent like sodium periodate and an acid like ammonium acetate, and stir until conversion is complete. Subsequent acidic workup and extraction will yield the final product.

Data Summary: Miyaura Borylation Route

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 5-Bromo-2-chloroanisole | 1.0 | Aryl Halide Precursor | High purity is recommended. |

| Bis(pinacolato)diboron | 1.1 | Boron Source | Stable, solid reagent. |

| Pd(dppf)Cl₂ | 0.02-0.05 | Catalyst | Air-sensitive; handle under inert gas. |

| Potassium Acetate | 1.5 | Base | Anhydrous base is preferred. |

| 1,4-Dioxane | - | Solvent | Must be anhydrous and deoxygenated. |

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques include:

-

¹H NMR Spectroscopy: The aromatic protons will appear as distinct signals in the 7.0-8.0 ppm region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The methoxy group will present as a singlet around 3.9 ppm, and the boronic acid protons (-B(OH)₂) will appear as a broad singlet which is D₂O exchangeable.

-

Melting Point: The literature melting point is in the range of 238-242 °C.[7][18][19] A sharp melting point within this range is indicative of high purity.

-

Purity and Boroxine Formation: A common feature of arylboronic acids is the presence of their corresponding trimeric anhydride, known as a boroxine.[20][21] This is formed by the dehydration of three boronic acid molecules. The presence of boroxine is often acceptable, as it is typically in equilibrium with the monomeric acid in solution and is often equally reactive in subsequent coupling reactions. Its presence can be observed by NMR and may slightly alter the melting point.

Safety and Handling

-

Grignard Reagents: Highly flammable and extremely sensitive to moisture and air. All manipulations must be performed under a dry, inert atmosphere.

-

Trialkyl Borates: Flammable liquids.

-

Palladium Catalysts: Toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous ethereal solvents like THF can form explosive peroxides and should be handled with care.

-

Acids and Bases: Corrosive. Always use appropriate PPE, including gloves and safety glasses.

Conclusion

The synthesis of this compound is readily achievable through well-established organometallic protocols. The choice between the Grignard pathway and Miyaura borylation allows for flexibility based on substrate compatibility, scale, and available resources. The Grignard method offers a cost-effective, classic approach suitable for large-scale production, while Miyaura borylation provides superior functional group tolerance for more complex synthetic challenges. A thorough understanding of the mechanisms, reaction parameters, and purification challenges detailed in this guide is paramount for the successful and reproducible synthesis of this invaluable chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-氯-4-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. rsc.org [rsc.org]

- 18. This compound|lookchem [lookchem.com]

- 19. echemi.com [echemi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound | 175883-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide on 3-Chloro-4-methoxyphenylboronic Acid: Solubility and Stability

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing the Criticality of Physicochemical Properties in Synthesis

In the landscape of modern organic synthesis and drug development, arylboronic acids are indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures.[1] Among these, 3-chloro-4-methoxyphenylboronic acid stands out as a versatile building block. However, the successful application of this reagent is not merely a matter of stoichiometry and catalyst choice; it is fundamentally governed by its solubility and stability. These physicochemical parameters dictate reaction kinetics, influence impurity profiles, and ultimately, determine the viability of a synthetic route. This guide provides a deep dive into the solubility and stability of this compound, moving beyond mere data presentation to elucidate the underlying chemical principles and provide actionable, field-tested protocols.

Section 1: Core Physicochemical Characteristics

A foundational understanding of the intrinsic properties of this compound is the logical starting point for any technical discussion.

| Property | Value | Reference |

| CAS Number | 175883-60-0 | [1][2] |

| Molecular Formula | C7H8BClO3 | [1][2] |

| Molecular Weight | 186.40 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 238-242 °C (with decomposition) | [2][3] |

| pKa (Predicted) | 7.93 ± 0.10 | [2] |

Note: Some sources may report a melting point of up to 242 °C.[1]

Section 2: Deconstructing Solubility — A Multi-Solvent Perspective

The adage "like dissolves like" provides a rudimentary framework, but a nuanced understanding of solubility is essential for practical application. The solubility of this compound is a function of solvent polarity, temperature, and specific solute-solvent interactions.

Solubility in Organic Solvents: A Qualitative and Quantitative Overview

The choice of an appropriate organic solvent is critical for achieving a homogeneous reaction medium, which in turn influences reaction rates and yields.

| Solvent | General Solubility | Rationale and Experimental Insight |

| Methanol | Soluble | [2] The polar protic nature of methanol allows for hydrogen bonding with the boronic acid's hydroxyl groups, facilitating dissolution. |

| Ethers (e.g., THF, Diethyl Ether) | Soluble | Ethers are excellent solvents for boronic acids, contributing to their widespread use in Suzuki-Miyaura reactions.[4] |

| Ketones (e.g., Acetone) | High Solubility | Ketones provide a good balance of polarity to dissolve the boronic acid.[4] |

| Chloroform | Moderate Solubility | While less polar, chloroform can still serve as a suitable solvent, and its volatility can be advantageous for purification.[4] |

| Hydrocarbons (e.g., Methylcyclohexane) | Very Low Solubility | The non-polar nature of hydrocarbons makes them poor solvents for the polar boronic acid.[4] |

Causality Behind Solvent Selection: The solubility of boronic acids is significantly influenced by hydrogen bonding. The hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, leading to good solubility in polar protic and aprotic solvents.[5]

Experimental Protocol: Dynamic Method for Solubility Determination

This protocol provides a reliable method for quantifying the solubility of this compound in various organic solvents.[4][6]

References

Spectroscopic Characterization of 3-Chloro-4-methoxyphenylboronic acid: A Technical Guide

Introduction: The Pivotal Role of 3-Chloro-4-methoxyphenylboronic acid in Modern Synthesis

This compound is a vital building block in contemporary organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility is prominent in the fields of medicinal chemistry and materials science, where the precise construction of complex biaryl and heterocyclic structures is paramount.[1] For researchers and drug development professionals, a thorough understanding of the structural and electronic properties of this reagent is not merely academic; it is a prerequisite for reaction optimization, impurity profiling, and ultimately, the successful synthesis of target molecules.

This guide provides an in-depth analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, grounded in the compound's unique molecular architecture, and present a logical framework for its characterization. This document serves as a practical reference for scientists, offering field-proven insights into the interpretation of analytical data for this important synthetic intermediate.

Molecular Structure and its Spectroscopic Implications

The spectroscopic signature of this compound is dictated by its constituent functional groups and their arrangement on the phenyl ring. The interplay of the electron-donating methoxy group (-OCH₃), the electron-withdrawing and inductively acting chloro group (-Cl), and the amphiphilic boronic acid group [-B(OH)₂] creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its identity and purity. While publicly available spectra are scarce, a certificate of analysis from a major supplier confirms that the proton NMR spectrum conforms to the expected structure.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring NMR data for this compound is crucial for reproducibility.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Spectrometer Parameters

-

Spectrometer: 400 MHz or higher field strength

-

Nuclei: ¹H, ¹³C

-

Temperature: 298 K

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene ring gives rise to a predictable set of signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | d | 1H | H-2 | The proton ortho to the boronic acid group is deshielded. The chloro substituent also contributes to this deshielding. |

| ~7.6-7.7 | dd | 1H | H-6 | This proton is ortho to the boronic acid and meta to the chloro group, leading to a downfield shift. |

| ~7.0-7.1 | d | 1H | H-5 | Ortho to the electron-donating methoxy group, this proton is shielded and appears more upfield. |

| ~3.9 | s | 3H | -OCH₃ | The methyl protons of the methoxy group typically appear as a sharp singlet in this region. |

| ~8.0-8.5 (broad) | s | 2H | -B(OH)₂ | The protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, resulting in a broad signal. Its position can be highly variable and it may not always be observed. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides a carbon map of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~160-162 | C-4 | The carbon attached to the electron-donating methoxy group is significantly shielded and appears downfield. |

| ~138-140 | C-2 | The carbon atom ortho to the boronic acid and adjacent to the chlorine is expected in this region. |

| ~132-134 | C-6 | The other carbon ortho to the boronic acid group. |

| ~130 (approx.) | C-1 (ipso) | The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus. |

| ~120-122 | C-3 | The carbon atom attached to the chlorine atom. |

| ~112-114 | C-5 | The carbon ortho to the methoxy group is shielded and appears upfield. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the O-H, C-H, C=C, C-O, B-O, and C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common technique for solid samples, requiring minimal preparation.

ATR-IR Analysis Workflow

Caption: Workflow for ATR-IR analysis.

Interpretation of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3200-3600 (broad) | O-H stretch (boronic acid) | Strong | The broadness is due to hydrogen bonding between the boronic acid molecules in the solid state. |

| 2850-3000 | C-H stretch (aromatic and methyl) | Medium | Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below. |

| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium-Strong | These are characteristic absorptions for the benzene ring. |

| 1300-1400 | B-O stretch | Strong | A strong band in this region is indicative of the boron-oxygen bond. |

| 1250-1270 | C-O stretch (aryl ether) | Strong | This corresponds to the stretching of the C-O bond of the methoxy group. |

| 1020-1080 | C-O stretch (aryl ether) | Strong | Another characteristic C-O stretching band. |

| 700-800 | C-Cl stretch | Medium-Strong | The carbon-chlorine bond vibration is expected in this region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like boronic acids.

ESI-MS Analysis Workflow

Caption: Workflow for ESI-MS analysis.

Expected Mass-to-Charge Ratios (m/z)

-

Molecular Formula: C₇H₈BClO₃

-

Molecular Weight: 186.40 g/mol

-

Exact Mass: 186.0255

In negative ion mode ESI-MS , the most likely observed ion would be the deprotonated molecule:

-

[M-H]⁻: m/z ≈ 185.02

In positive ion mode ESI-MS , adducts with solvent or cations are possible:

-

[M+H]⁺: m/z ≈ 187.03

-

[M+Na]⁺: m/z ≈ 209.01

Boronic acids are also known to dehydrate. A common observation in the mass spectrum is the loss of one or two molecules of water:

-

[M-H₂O+H]⁺: m/z ≈ 169.02

-

[M-2H₂O+H]⁺ (boroxine formation): m/z ≈ 151.01

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments, providing further confirmation of the structure.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. For the researcher engaged in the synthesis of novel pharmaceuticals or advanced materials, a proficient interpretation of these spectroscopic techniques is an indispensable skill, ensuring the quality and identity of this crucial synthetic building block.

References

Purity and assay of commercially available 3-Chloro-4-methoxyphenylboronic acid

An In-depth Technical Guide to the Purity and Assay of Commercially Available 3-Chloro-4-methoxyphenylboronic acid

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1] Its application is extensive in the pharmaceutical and materials science sectors, where the purity of such intermediates directly dictates the yield, impurity profile, and ultimate viability of the final product.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the quality of commercially available this compound. We will delve into the origins of common impurities, present robust analytical methodologies for their detection and quantification, and offer detailed, field-proven protocols to ensure the integrity of this critical reagent.

Compound Profile and Physicochemical Properties

A foundational understanding of the material's basic properties is the first step in any quality assessment protocol.

| Property | Value | Source(s) |

| CAS Number | 175883-60-0 | [1][4] |

| Molecular Formula | C₇H₈BClO₃ | [1][4] |

| Molecular Weight | 186.40 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 238-242 °C (lit.) | [4] |

| Solubility | Soluble in Methanol | [5] |

The Landscape of Impurities: Origins and Identification

The purity of a boronic acid is not a static value; it is a reflection of its synthetic history and storage conditions. Understanding the potential impurities is critical for developing meaningful analytical controls.

Synthetic Byproducts

The most prevalent method for preparing arylboronic acids involves the reaction of an organometallic reagent (generated from an aryl halide) with a trialkyl borate, followed by hydrolysis.[6][7] Impurities from this process can include:

-

Unreacted Starting Materials: Residual aryl halides from which the organometallic species was generated.

-

Homocoupling Products: Symmetrical biaryl impurities (e.g., 3,3'-dichloro-4,4'-dimethoxybiphenyl) formed by the coupling of two organometallic intermediates.[5]

-

Protodeboronation Products: The product of C-B bond cleavage, replacing the boronic acid group with a hydrogen atom (e.g., 2-chloro-4-methoxybenzene). This is particularly prevalent with sterically hindered or electron-rich arylboronic acids.[6]

Degradation Products

Boronic acids are susceptible to degradation, primarily through dehydration and oxidation.

-

Boroxines (Anhydrides): The most common impurity in solid boronic acids is the corresponding cyclic anhydride, known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules. Many commercial suppliers note that their product contains varying amounts of the anhydride.[8] This equilibrium is reversible upon dissolution in appropriate solvents.

-

Oxidative Degradation: The C-B bond can be susceptible to oxidative cleavage, particularly in solution, which can lead to the formation of the corresponding phenol.[9]

The following diagram illustrates the potential pathways leading to these common impurities.

Caption: Synthetic and degradation pathways leading to common impurities.

A Validated Framework for Quality Assessment

A multi-technique approach is essential for a comprehensive evaluation of purity, identity, and strength (assay). The following workflow provides a self-validating system for quality control.

Caption: A comprehensive workflow for analyzing boronic acid quality.

Experimental Protocols

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for separating the target boronic acid from its less polar (e.g., homocoupled, deboronated) and more polar impurities. A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system. The use of an acidic mobile phase modifier (like formic or phosphoric acid) is crucial to suppress the ionization of the boronic acid hydroxyl groups, ensuring sharp, symmetrical peaks. Acetonitrile is often chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.[10]

Protocol:

-

Instrumentation:

-

HPLC system with UV/Vis or Photodiode Array (PDA) detector.[11]

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 25.0 95 30.0 95 30.1 30 | 35.0 | 30 |

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

-

Further dilute as necessary to be within the linear range of the detector.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.[12]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Identity Confirmation by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the aromatic substitution pattern and the presence of the methoxy group. ¹³C NMR verifies the number of unique carbon environments. ¹¹B NMR is specific for the boron nucleus and can help distinguish between the boronic acid and its boroxine anhydride form.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

-

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

~8.0 ppm (s, 2H): Broad singlet corresponding to the two acidic protons of the B(OH)₂ group.

-

~7.6-7.8 ppm (m, 2H): Multiplets for the two aromatic protons adjacent to the boronic acid group.

-

~7.1 ppm (d, 1H): Doublet for the aromatic proton adjacent to the methoxy group.

-

~3.8 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. (Note: Exact chemical shifts can vary based on solvent and concentration).

-

Assay by Titration

Rationale: Boronic acids are weak Lewis acids.[2][13] Their acidity is often too low for a direct aqueous titration. However, upon addition of a polyol (such as mannitol or glycerol), a much stronger cyclic boronate ester complex is formed. This complex is a stronger Brønsted acid and can be readily titrated with a standardized base (e.g., NaOH) to a phenolphthalein endpoint. This is a classic and reliable method for assaying boronic acids, often cited in commercial product specifications.[1]

Protocol:

-

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Mannitol.

-

Phenolphthalein indicator solution.

-

Ethanol/Water solvent mixture.

-

-

Procedure:

-

Accurately weigh approximately 200-300 mg of the boronic acid into an Erlenmeyer flask.

-

Dissolve the sample in a suitable volume (e.g., 50 mL) of a 1:1 Ethanol:Water mixture.

-

Add a significant excess of mannitol (e.g., 2-3 g).

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with standardized 0.1 M NaOH until a persistent pink endpoint is observed.

-

Perform a blank titration on the solvent and mannitol mixture and subtract this volume from the sample titration.

-

-

Calculation:

-

Assay % = (V_NaOH × M_NaOH × MW_BoronicAcid) / (W_sample × 10)

-

V_NaOH = Volume of NaOH used (mL)

-

M_NaOH = Molarity of NaOH (mol/L)

-

MW_BoronicAcid = 186.40 ( g/mol )

-

W_sample = Weight of sample (mg)

-

-

Conclusion

The quality of this compound is a critical parameter that underpins the success of complex synthetic endeavors in research and drug development. A robust quality control program must extend beyond a simple melting point test. By implementing a multi-pronged analytical strategy—combining chromatographic separation for impurity profiling, spectroscopic analysis for identity confirmation, and titrimetric or quantitative NMR for an accurate assay—scientists can ensure the material meets the stringent requirements for its intended application. This guide provides the necessary framework and detailed protocols to empower researchers to validate the purity and assay of this essential chemical building block, thereby enhancing experimental reproducibility and the integrity of their scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 11. cores.emory.edu [cores.emory.edu]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

Reactivity of the chloro and methoxy groups on 3-Chloro-4-methoxyphenylboronic acid

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4-methoxyphenylboronic Acid

Abstract

This compound (CAS: 175883-60-0) is a pivotal building block in modern organic synthesis, particularly valued within pharmaceutical and materials science sectors.[1][2] Its synthetic utility is not merely a consequence of the boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, but is profoundly influenced by the electronic and steric interplay of its chloro and methoxy substituents. This guide provides an in-depth analysis of the molecule's reactivity, focusing on how these substituents create a landscape of tunable and orthogonal reactivity. We will explore the underlying electronic effects, detail the conditions for selective functionalization of both the boronic acid and the aryl chloride, and present validated protocols for key transformations, offering researchers a comprehensive strategic framework for employing this versatile reagent.

Molecular Architecture: An Analysis of Substituent Effects

The reactivity of this compound is dictated by the combined electronic influence of its three key functional groups: the boronic acid, the chloro group, and the methoxy group. Understanding these individual contributions is crucial for predicting and controlling reaction outcomes.

-

Boronic Acid (-B(OH)₂): Positioned at C1, this group is a mild Lewis acid and functions as an electron-withdrawing group through an inductive effect, decreasing the electron density of the aromatic ring.[3][4] Its primary role is to serve as the reactive site for palladium-catalyzed cross-coupling.

-

Methoxy Group (-OCH₃): Located at C4 (para to the boronic acid), the methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a powerful electron-donating group through resonance (+R) by donating a lone pair into the π-system. The resonance effect is dominant, leading to an overall activation of the ring and an increase in electron density, particularly at the ortho positions (C3 and C5).

-

Chloro Group (-Cl): Situated at C3 (meta to the boronic acid), the chloro group is also dual-natured. It is strongly electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+R). For halogens, the inductive effect overwhelmingly predominates, classifying it as a deactivating group.

The net result is a nuanced electronic landscape. The powerful activating effect of the C4-methoxy group counteracts the deactivating effects of the C3-chloro and C1-boronic acid groups, rendering the aromatic ring sufficiently electron-rich to participate effectively in catalysis. This electronic push-pull system is the key to the molecule's versatile and selective reactivity.

References

The Strategic Utility of 3-Chloro-4-methoxyphenylboronic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Among the vast arsenal of reagents available to the synthetic chemist, arylboronic acids have emerged as exceptionally versatile and powerful tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable yet specific reagent: 3-Chloro-4-methoxyphenylboronic acid.

With its unique substitution pattern—a chloro group meta to the boronic acid and a methoxy group in the para position—this compound offers a nuanced reactivity profile that can be strategically exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group provides a handle for fine-tuning electronic properties and directing reactivity in complex synthetic sequences. This guide will provide an in-depth exploration of the core applications of this compound, complete with detailed experimental protocols, mechanistic insights, and a discussion of its role in the development of high-value molecules.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BClO₃ | [1] |

| Molecular Weight | 186.40 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 238-242 °C (lit.) | [1] |

| Solubility | Soluble in polar organic solvents like methanol. | [2] |

| pKa | 7.93 ± 0.10 (Predicted) | [1] |

The solid nature and relatively high melting point of this compound indicate good stability under standard laboratory conditions, facilitating its handling and storage. Its solubility in polar organic solvents makes it amenable to a wide range of reaction conditions.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[5][6]

Mechanistic Considerations: The Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the substituents on the phenylboronic acid can significantly influence the kinetics of the reaction, particularly the transmetalation step.[7][8]

The methoxy group at the para-position is electron-donating through resonance, increasing the electron density of the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[7] Conversely, the electron-withdrawing inductive effect of the chlorine atom at the meta-position can modulate this reactivity. While electron-withdrawing groups can sometimes slow down transmetalation, the overall electronic character of the 3-chloro-4-methoxyphenyl group remains sufficiently nucleophilic for efficient coupling with a wide range of aryl and heteroaryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Bromide

The following protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide. This type of transformation is crucial in the synthesis of many biologically active molecules.

Reaction: